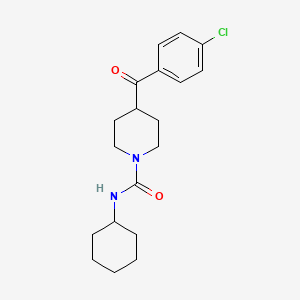
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide works by binding to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cancer cell growth and inflammation. In addition, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and can have neuroprotective effects.
Biochemical and Physiological Effects
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the immune response. In neurological research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide in lab experiments is its specificity for the bromodomain of BET proteins. This allows for the selective targeting of gene expression and reduces the risk of off-target effects. However, one limitation is that N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
Future research on N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide could focus on its potential therapeutic applications in specific types of cancer and neurological disorders. In addition, research could investigate the use of N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide in combination with other drugs to enhance its effectiveness. Finally, research could investigate the development of more potent and stable analogs of N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide for use in vivo.
Métodos De Síntesis
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromopyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminonicotinic acid. The final step involves the reaction of the resulting amide with oxalyl chloride and dimethylformamide to yield N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Inflammation research has shown that N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can reduce the production of inflammatory cytokines, which are involved in the immune response. In neurological research, N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O2/c11-7-4-14-8(5-13-7)15-10(17)6-2-1-3-12-9(6)16/h1-5H,(H,12,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGCGQEZXRYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
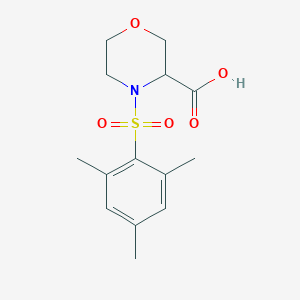
![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)
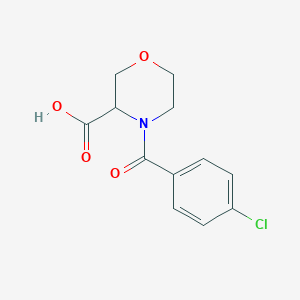

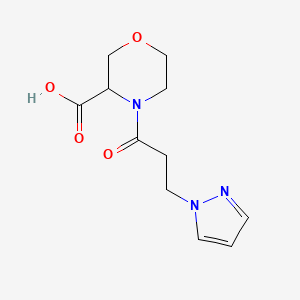
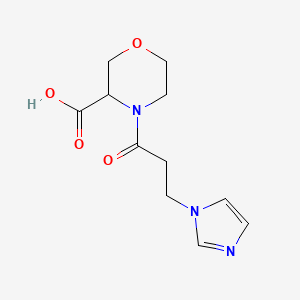
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
